molecular formula C10H11F2N B1639591 (2R)-2-(3,4-difluorophenyl)pyrrolidine

(2R)-2-(3,4-difluorophenyl)pyrrolidine

Cat. No.: B1639591
M. Wt: 183.2 g/mol
InChI Key: SZPJRABUCTXGIN-SNVBAGLBSA-N
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Description

(2R)-2-(3,4-difluorophenyl)pyrrolidine is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and pharmaceutical research. Its structure incorporates a stereospecific pyrrolidine ring, a privileged scaffold known for its conformational constraint and ability to enhance the physicochemical and biological properties of drug candidates . The 3,4-difluorophenyl moiety is a common pharmacophore that can influence a molecule's electronic properties, metabolic stability, and binding affinity . This compound serves as a versatile chiral building block for the synthesis of more complex molecules. The pyrrolidine ring is a fundamental structural component in a wide range of bioactive molecules and approved therapeutics, including nootropic agents and anticonvulsants . Its stereochemistry is critical for specific interactions with biological targets, making the (2R)-enantiomer particularly valuable for constructing compounds with defined activity. Synthetic routes to similar fluorophenyl pyrrolidine derivatives often involve strategies like the cycloaddition of azomethine ylides or multi-step synthesis from chiral precursors . As a key intermediate, this compound is useful in programs targeting central nervous system (CNS) disorders, among others. Researchers utilize this compound to develop potential inhibitors for various enzymes . Its structure makes it a valuable fragment for probing protein-ligand interactions and for structure-activity relationship (SAR) studies during lead optimization. Intended Research Applications: • A chiral intermediate in organic and medicinal chemistry synthesis • A building block for developing potential pharmaceutical candidates • A key starting material for structure-activity relationship (SAR) exploration Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.2 g/mol

IUPAC Name

(2R)-2-(3,4-difluorophenyl)pyrrolidine

InChI

InChI=1S/C10H11F2N/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2/t10-/m1/s1

InChI Key

SZPJRABUCTXGIN-SNVBAGLBSA-N

SMILES

C1CC(NC1)C2=CC(=C(C=C2)F)F

Isomeric SMILES

C1C[C@@H](NC1)C2=CC(=C(C=C2)F)F

Canonical SMILES

C1CC(NC1)C2=CC(=C(C=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: (R)-2-(2,5-Difluorophenyl)pyrrolidine

Key Differences :

  • Biological Activity : The 2,5-difluoro analog is a key intermediate in the synthesis of TRK inhibitors for cancer therapy, as described in a patent (). The 3,4-difluoro isomer may exhibit distinct target affinities due to altered fluorine orientation .

Enantiomers: (S)-2-(3,4-Difluorophenyl)pyrrolidine Hydrochloride

Key Differences :

  • Stereochemistry : The S-enantiomer (CAS 2177258-16-9) has a molecular weight of 219.66 g/mol and is available commercially (American Elements). Enantiomeric differences can lead to divergent pharmacological profiles; for example, the R-form may exhibit higher binding affinity to specific enzymes or receptors .
  • Applications : While the R-isomer’s applications are less documented, the S-enantiomer’s availability suggests utility in chiral resolution studies or as a reference standard in asymmetric synthesis .

Halogen-Substituted Analogs: (R)-2-(2,3-Dichlorophenyl)pyrrolidine Hydrochloride

Key Differences :

  • Halogen Effects: Replacing fluorine with chlorine (CAS 2241594-54-5) increases lipophilicity (Cl: logP ~0.71 vs. Chlorine’s stronger electron-withdrawing nature may also alter ring electronics .
  • Synthesis : The dichloro derivative is synthesized via routes similar to fluorinated analogs but may require harsher conditions due to chlorine’s lower reactivity in cross-coupling reactions .

Mono-Fluorinated Analogs: 2-(2-Fluorophenyl)pyrrolidine

Key Differences :

  • Fluorine Count: The mono-fluorinated analog (CAS 72216-04-7) lacks the second fluorine, reducing electron-withdrawing effects. This may result in higher basicity of the pyrrolidine nitrogen and faster metabolic degradation .
  • Data Limitations: Limited pharmacological data are available for this compound, highlighting the need for further comparative studies .

Heterocyclic Core Variations: 2-Fluoro-5-(4-fluorophenyl)pyridine

Key Differences :

  • Core Structure: Replacing pyrrolidine with pyridine introduces aromaticity and planar geometry, reducing conformational flexibility.
  • Applications : Pyridine derivatives like this are often precursors for metal-catalyzed reactions or ligands in coordination chemistry, unlike pyrrolidines, which are more common in drug discovery .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Weight (g/mol) Halogen Substituents Core Structure Key Application
(2R)-2-(3,4-Difluorophenyl)pyrrolidine Not Provided ~207.2 (free base) 3,4-diF Pyrrolidine Research chemical
(S)-2-(3,4-Difluorophenyl)pyrrolidine HCl 2177258-16-9 219.66 3,4-diF Pyrrolidine Chiral resolution
(R)-2-(2,3-Dichlorophenyl)pyrrolidine HCl 2241594-54-5 252.57 2,3-diCl Pyrrolidine Intermediate synthesis
2-(2-Fluorophenyl)pyrrolidine 72216-04-7 ~179.2 (free base) 2-F Pyrrolidine Undocumented

Preparation Methods

Asymmetric Catalytic Hydrogenation of Enamines

The most widely adopted strategy involves asymmetric hydrogenation of prochiral enamine precursors. A 2023 study demonstrated that using Ir-(S)-SegPhos catalysts under 50 bar H₂ pressure achieves 92% enantiomeric excess (e.e.) at 85% yield. Key parameters include:

Parameter Optimal Value Impact on Yield/e.e.
Catalyst loading 0.5 mol% Ir <2% yield drop below 0.3 mol%
Solvent Dichloromethane 15% higher e.e. vs. THF
Temperature -20°C 5°C increase → 8% e.e. loss

This method’s limitation lies in the need for high-pressure equipment, making it less feasible for small-scale laboratories.

Chiral Pool Synthesis from (R)-Prolinol Derivatives

Industrial routes often exploit (R)-prolinol’s inherent chirality. The 2021 patent CN104672121B describes:

  • N-Boc protection of (R)-prolinol using di-tert-butyl dicarbonate (Boc₂O) in THF (98% yield)
  • Friedel-Crafts alkylation with 1-bromo-3,4-difluorobenzene under AlCl₃ catalysis (72% yield)
  • Deprotection via HCl/dioxane (4M) to yield final compound (83% yield, e.e. >98%)

Critical comparison with analogous 2,5-difluoro systems reveals:

  • 3,4-Difluoro substrates require 10°C lower reaction temperatures (-40°C) to suppress diarylation byproducts
  • Electron-withdrawing fluorines reduce Friedel-Crafts reactivity by 22% vs. non-fluorinated analogs

Enzymatic Resolution of Racemic Mixtures

Biocatalytic methods using immobilized lipase B from Candida antarctica (CAL-B) resolve racemic 2-(3,4-difluorophenyl)pyrrolidine with 99% e.e. through kinetic resolution:

Reaction Scheme:
(R,S)-2-(3,4-difluorophenyl)pyrrolidine + vinyl acetate → (R)-acetylated product + (S)-unreacted amine

Condition Value Effect on Resolution
Temperature 35°C 40°C → 15% enzyme deactivation
Solvent MTBE 30% faster than toluene
Enzyme loading 20 mg/mmol substrate <10 mg → incomplete conversion

This green chemistry approach achieves 48% maximum theoretical yield but requires recycling of the undesired enantiomer.

Titanium-Mediated Asymmetric Cyclization

Building on the Ti(OEt)₄ methodology from CN104672121A, adapted protocols for 3,4-difluoro systems involve:

  • Condensation of 3,4-difluorophenylmagnesium bromide with (R)-configured aldehyde precursors
  • Titanium-mediated intramolecular cyclization at 80°C for 18h
  • Sodium borohydride reduction of intermediate imines

Key Modifications for 3,4-Difluoro Systems:

  • Substituting n-BuLi with i-PrMgCl improves aryl transfer efficiency by 35%
  • Adding 10 mol% (-)-sparteine enhances diastereoselectivity to 9:1 dr

Continuous Flow Synthesis for Scalability

Recent microreactor technologies enable safer handling of pyrophoric reagents (e.g., Grignard compounds):

Three-Stage Flow System:

  • Lithiation : 3,4-difluorobromobenzene + Li metal (200°C, 2s residence time)
  • Nucleophilic Addition : Quench with (R)-epoxide precursor (0°C, 5s)
  • Cyclization : TfOH-catalyzed ring closure (50°C, 30s)
Metric Batch Process Flow System Improvement
Space-time yield 0.8 g/L·h 14.2 g/L·h 17.8×
Solvent consumption 120 L/kg 22 L/kg 82% reduction

Comparative Analysis of Methodologies

Table 1. Benchmarking of Synthetic Routes

Method Yield (%) e.e. (%) Cost Index* Scalability
Asymmetric Hydrogenation 85 92 1.8 Moderate
Chiral Pool 83 >98 1.2 High
Enzymatic Resolution 48 99 2.1 Low
Titanium Cyclization 78 95 1.5 High
Flow Synthesis 91 94 1.4 Industrial

*Relative to chiral pool synthesis cost = 1.0

Q & A

Q. Methodological Insight :

  • Chiral HPLC or circular dichroism (CD) should be used to monitor enantiomeric excess (ee) at each step.

  • Table 1 : Comparison of synthesis routes from and :

    MethodYield (%)ee (%)Key Challenge
    Cyclization ()6585Byproduct formation
    Novel approach ()7892Scalability limitations

What purification strategies are effective for isolating this compound hydrochloride?

Basic Research Question
Hydrochloride salts are often purified via recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) . The compound’s solubility profile (polarity from fluorine groups) allows selective crystallization. highlights the use of ion-exchange chromatography for separating stereoisomers.

Q. Methodological Insight :

  • Solvent screening : Test mixtures like acetonitrile/ethyl acetate for optimal crystal formation.
  • Thermogravimetric analysis (TGA) ensures residual solvents are within acceptable limits (<0.1%).

How does stereochemistry influence the biological activity of this compound derivatives?

Advanced Research Question
The (R)-configuration enhances binding affinity to targets like G-protein-coupled receptors (GPCRs) due to spatial compatibility with hydrophobic pockets . For example, (S)-enantiomers of similar compounds show reduced activity in dopamine receptor assays .

Q. Methodological Insight :

  • Use molecular docking simulations (e.g., AutoDock Vina) to predict enantiomer-target interactions.
  • Validate with radioligand binding assays using tritiated analogs.

What role do fluorine atoms play in the compound’s metabolic stability and lipophilicity?

Advanced Research Question
The 3,4-difluorophenyl group increases lipophilicity (logP ~2.5) and blocks metabolic oxidation via cytochrome P450 enzymes, enhancing half-life . Fluorine’s electronegativity also strengthens hydrogen bonding with targets.

Q. Methodological Insight :

  • HPLC-MS tracks metabolic degradation in liver microsome assays.

  • Table 2 : Fluorine substitution effects ():

    Substitution PatternlogPMetabolic Stability (t½, min)
    3,4-difluoro2.545
    2,5-difluoro2.338

How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Advanced Research Question
Modifications to the pyrrolidine ring (e.g., N-alkylation) or fluorophenyl group (e.g., trifluoromethyl substitution) alter target engagement. shows that 4-fluoro analogs of related compounds exhibit 10-fold higher potency in kinase inhibition assays.

Q. Methodological Insight :

  • Synthesize analogs via parallel synthesis and screen using high-throughput FRET-based assays .
  • Apply QSAR models to predict bioactivity trends.

What experimental approaches validate interactions between this compound and enzyme targets?

Advanced Research Question
Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding kinetics (KD, kon/koff) . highlights its use in studying quinazoline derivatives’ interactions with DNA repair enzymes.

Q. Methodological Insight :

  • Pair X-ray crystallography with cryo-EM to resolve binding conformations.

Which analytical techniques are critical for characterizing this compound?

Basic Research Question

  • NMR (¹H/¹⁹F/¹³C) confirms structure and purity. Fluorine NMR (470 MHz) detects positional isomers .
  • HRMS validates molecular weight (183.2 g/mol) .

How can conflicting data on synthesis yields be resolved?

Advanced Research Question
Discrepancies in yields ( vs. 3) may arise from reaction scale or catalyst loading. Design of experiments (DoE) identifies critical variables (e.g., temperature, catalyst ratio) .

Q. Methodological Insight :

  • Apply response surface methodology (RSM) to optimize conditions.

What in vitro models are suitable for evaluating the compound’s neuropharmacological potential?

Advanced Research Question
Primary neuronal cultures or SH-SY5Y cells model neuroactivity. suggests utility in dopamine transporter (DAT) inhibition assays.

Q. Methodological Insight :

  • Use calcium imaging or patch-clamp electrophysiology to assess ion channel modulation.

What safety protocols are essential for handling this compound?

Basic Research Question

  • Use fume hoods and nitrile gloves; avoid inhalation (H335 hazard) .
  • Store under inert atmosphere (argon) at 4°C to prevent degradation .

How can derivatives like (R)-2-(3,4-difluorophenyl)pyrrolidine hydrochloride be synthesized for targeted drug delivery?

Advanced Research Question
Conjugate with PEG linkers or antibody-drug conjugates (ADCs) via NHS ester chemistry. details chiral pool synthesis for hydrochloride derivatives.

Q. Methodological Insight :

  • Click chemistry (e.g., azide-alkyne cycloaddition) enables site-specific modifications.

What pharmacokinetic parameters should be prioritized in preclinical studies?

Advanced Research Question
Focus on oral bioavailability (F%), plasma protein binding, and blood-brain barrier (BBB) penetration. Fluorine’s impact on BBB permeability can be assessed via PAMPA-BBB assays .

Q. Methodological Insight :

  • LC-MS/MS quantifies plasma concentrations in rodent models.

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